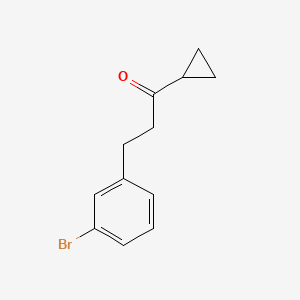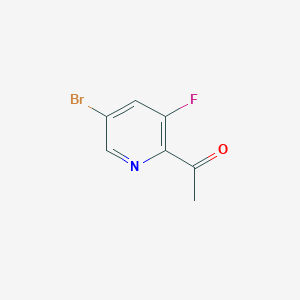
3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is a compound that has been studied extensively in the scientific research community due to its diverse range of applications. It is an organofluorine compound that has been used in a variety of applications, including medicinal chemistry and synthetic organic chemistry. This compound has been studied for its ability to act as a catalyst in various reactions and has been found to be a useful tool in the synthesis of other compounds. Additionally, this compound has been studied for its potential physiological and biochemical effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
- The molecule has been utilized in the synthesis of acylthioureas, which demonstrate significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These strains are notable for their ability to grow in biofilms, suggesting potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Optoelectronic and Charge Transport Properties
- Research into the linear optical, second and third-order nonlinear optical (NLO) properties, as well as transfer integrals of certain chalcone derivatives, has indicated that compounds like 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can be effective in various semiconductor devices. These chalcones could function as n-type in organic semiconductor devices due to their larger electron transfer integral values compared to hole ones (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Synthesis of Novel Organic Compounds
- The molecule plays a crucial role in the synthesis of novel organic compounds, such as benzimidazoles and thiazole derivatives. These synthesized compounds have applications in various chemical domains, offering insights into structural dynamics and intermolecular interactions (Lygin & Meijere, 2009); (Nadaf et al., 2019).
X-Ray Structures and Computational Studies
- The compound's derivatives have been characterized by X-ray diffraction and computational studies, providing valuable information for understanding molecular structures and interactions. These insights are crucial for developing new materials and understanding their properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anti-Inflammatory and Gastroprotective Properties
- Chalcones derived from this molecule have shown potential in pharmacological applications, displaying anti-inflammatory and gastroprotective properties. This suggests its relevance in medical research, particularly in the development of new therapeutic agents (Okunrobo, Usifoh, & Uwaya, 2006).
Antimicrobial Studies
- Derivatives of the molecule have been used in antimicrobial studies, showing effectiveness against various bacteria and fungi. This highlights its potential application in the development of new antimicrobial agents (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Spectroscopic and DFT Studies
- The compound has been studied using spectroscopic and density functional theory (DFT) methods, offering insights into its molecular structure, stability, and electronic properties. Such studies are essential in materials science and molecular engineering (Najiya et al., 2014).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQGXCTBKERGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198695 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
CAS RN |
898762-02-2 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



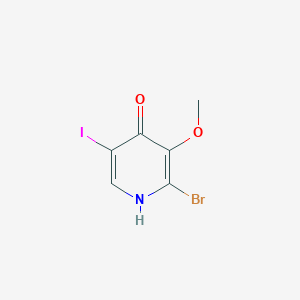
![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)
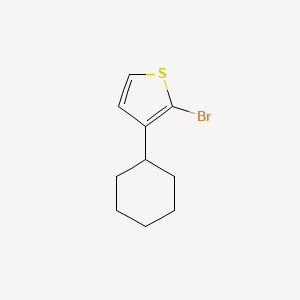
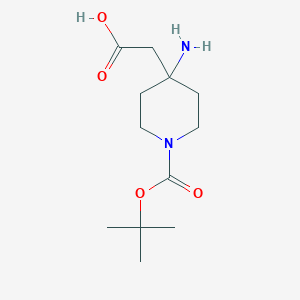
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
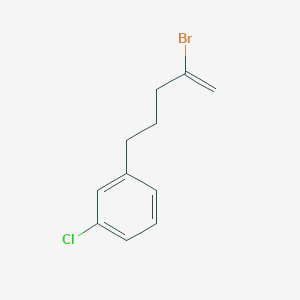
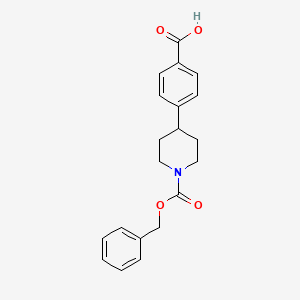
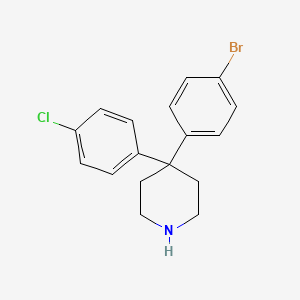
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)

